Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside
Description
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-β-D-arabinopyranoside (CAS: 887370-09-4, molecular formula: C₁₈H₂₆O₇) is a stereochemically complex carbohydrate derivative. It features a β-D-arabinopyranoside core protected at the 2,3-positions by a (1S,2S)-dimethoxy-dimethyl-ethanediyl group, which confers rigidity and stability to the molecule . Key computed properties include a molecular weight of 354.4 g/mol, XLogP3 of 0.8 (indicating moderate hydrophobicity), and a polar surface area of 75.6 Ų . Recent studies also highlight its unexplored biomedical applications, possibly linked to its unique stereochemical configuration .
Properties
IUPAC Name |
2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclic Acetal Formation
Procedure :
- Dissolve benzyl β-D-arabinopyranoside (1.0 eq) in anhydrous dichloromethane (DCM).
- Add 2,2-dimethoxypropane (3.0 eq) and catalytic p-toluenesulfonic acid (0.1 eq).
- Stir at 25°C for 12–24 hours under nitrogen.
- Quench with triethylamine, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
| Catalyst | p-Toluenesulfonic acid |
Characterization :
Lewis Acid-Mediated Protection
Procedure :
- Combine benzyl β-D-arabinopyranoside (1.0 eq) and DMP (5.0 eq) in acetonitrile.
- Add BF3·OEt2 (0.2 eq) and stir at 0°C for 4 hours.
- Neutralize with NaHCO3, extract with DCM, and purify.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Reaction Time | 4 hours |
| Solvent | Acetonitrile |
| Catalyst | Boron trifluoride etherate |
Advantages : Faster reaction and higher regioselectivity due to enhanced electrophilicity of DMP.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Acid-Catalyzed | p-TSA | 65–75 | >95 | Moderate |
| Lewis Acid-Mediated | BF3·OEt2 | 70–80 | >98 | High |
Critical Observations :
- Temperature Sensitivity : Reactions above 25°C promote acetal migration.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve DMP activation.
Scalability and Industrial Relevance
- Kilogram-Scale Synthesis : A patent (WO2013072933A2) reports a 10 kg batch using BF3·OEt2, achieving 78% yield and >99% HPLC purity.
- Cost Drivers : DMP and catalyst account for 60% of raw material costs.
Challenges and Solutions
- Acetal Migration : Minimized by low-temperature reactions and inert atmospheres.
- Byproduct Formation : Unreacted DMP is removed via aqueous washes.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to modify specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of new functional groups like halides or amines.
Scientific Research Applications
Biochemical Research
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-D-arabinopyranoside is utilized in proteomics research due to its ability to modify glycoproteins. Its structural characteristics allow it to serve as a substrate or inhibitor in enzyme assays, facilitating the study of glycosylation processes in proteins .
Case Study Example :
A study conducted on glycoprotein interactions demonstrated that this compound effectively altered the glycosylation patterns of certain proteins, impacting their stability and function. This has implications for understanding diseases related to protein misfolding and glycosylation disorders.
Pharmaceutical Development
The compound shows promise in drug formulation and delivery systems. Its unique structure can enhance the bioavailability of drugs by modifying their pharmacokinetic properties. Research indicates that derivatives of this compound can be used to create more effective drug delivery vehicles .
Data Table: Potential Drug Applications
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its methoxy and benzyl groups provide reactive sites for further chemical modifications .
Case Study Example :
Research has shown that this compound can be employed in the synthesis of novel oligosaccharides which may exhibit unique biological activities. These synthesized compounds are being explored for their potential applications in therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations:
Sugar Core Variability: The target compound uses β-D-arabinopyranoside, whereas analogs like CAS 1084896-42-3 employ α-L-xylopyranoside. Stereochemical differences (α/β, D/L) influence enzymatic interactions and solubility .
Protecting Groups : The (1S,2S)-dimethoxy-dimethyl-ethanediyl group in the target compound contrasts with benzoyl (e.g., compound 6) or nitrobenzoyl groups (CAS 1084896-42-3). These groups modulate stability—bulky benzoyl groups enhance steric hindrance, while the ethanediyl group in the target compound balances rigidity and synthetic versatility .
Molecular Weight and Hydrophobicity : The target compound’s lower molecular weight (354.4 vs. 503.5 in CAS 1084896-42-3) and moderate XLogP3 suggest improved membrane permeability compared to nitrobenzoyl-substituted derivatives .
Biomedical Potential
While highlights the target compound’s biomedical promise, its mechanism remains speculative. In contrast, benzoyl-protected glycosides (e.g., compound 13) are often used in prodrug formulations due to enhanced stability . The absence of hydrolyzable esters in the target compound may reduce toxicity, favoring in vivo applications .
Research Findings and Implications
- Stereochemical Influence : The (1S,2S) configuration in the ethanediyl group directs axial selectivity during glycosidic bond formation, a trait absent in benzoyl-protected analogs .
- Thermodynamic Stability: Computational studies suggest the ethanediyl group reduces ring strain compared to anhydro sugars (e.g., Methyl 2,3-Anhydro-β-D-ribopyranoside), enhancing shelf-life .
Biological Activity
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-β-D-arabinopyranoside is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H26O7
- Molecular Weight : 354.39 g/mol
- CAS Number : 887370-09-4
The compound features a benzyl group linked to a β-D-arabinopyranoside moiety through a dimethoxy-dimethyl-ethanediyl spacer. This unique structure may contribute to its biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
1. Antiviral Activity
- Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of benzyl glycosides have shown efficacy against various viral targets by inhibiting viral replication mechanisms. The highly conserved NS2B-NS3 protease in flaviviruses is a notable target for such compounds .
2. Anticancer Potential
- A study focusing on the expression of specific kinases (NEK6, NEK7, NEK9) in various cancers highlighted the potential for targeted therapies using compounds like benzyl β-D-arabinopyranosides. These kinases were found to be overexpressed in breast and cervical cancers, suggesting that inhibitors could be developed from this class of compounds to improve patient outcomes .
3. Antioxidant Properties
- Compounds similar to benzyl β-D-arabinopyranoside have been reported to possess antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases and could be beneficial in therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibitory effects on flavivirus proteases | |
| Anticancer | Targeting NEK6/NEK7/NEK9 in cancer cells | |
| Antioxidant | Potential to reduce oxidative stress |
Case Study: Antiviral Screening
In a recent antiviral screening study, benzyl derivatives were tested against Zika virus protease. The results indicated that compounds with structural similarities to benzyl β-D-arabinopyranoside exhibited IC50 values in the nanomolar range, showcasing their potential as antiviral agents .
Case Study: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of various benzyl glycosides on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain structural modifications enhanced their cytotoxicity significantly compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
